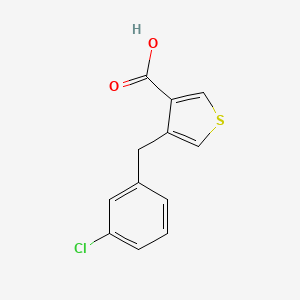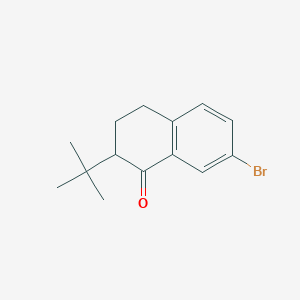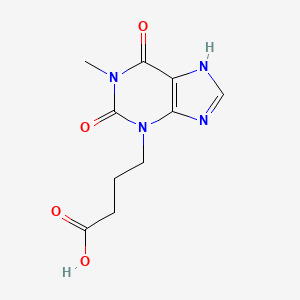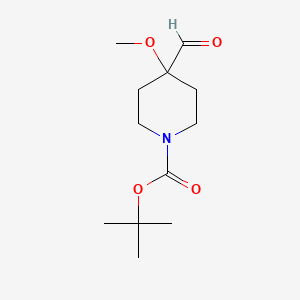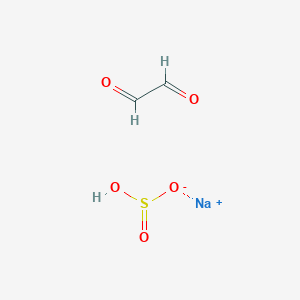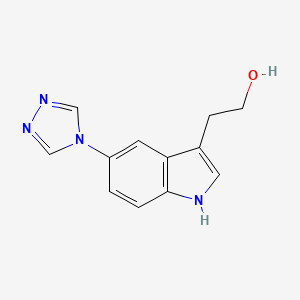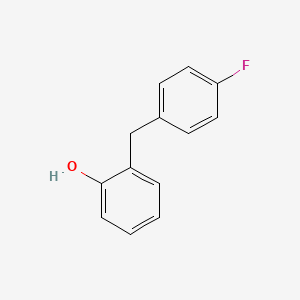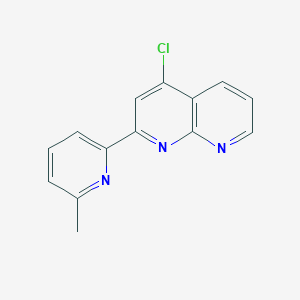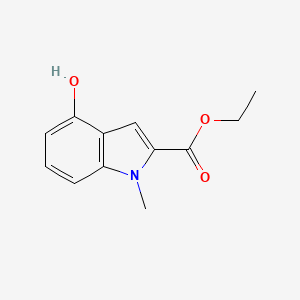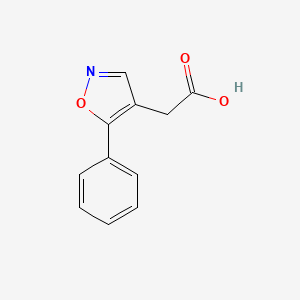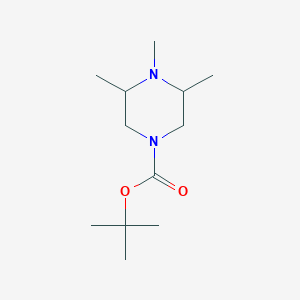
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
Overview
Description
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate: is a chemical compound with a molecular formula of C11H22N2O2. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl ester group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features may influence its interaction with biological molecules, providing insights into its potential biological activity.
Medicine: In medicine, derivatives of piperazine, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl ester group can influence the compound’s ability to penetrate cell membranes, while the piperazine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes, ion channels, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Piperazine: A simpler compound with a similar ring structure but without the tert-butyl ester group.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
N,N’-Dimethylpiperazine: A derivative of piperazine with methyl groups attached to both nitrogen atoms.
Uniqueness: tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is unique due to the presence of three methyl groups on the piperazine ring and the tert-butyl ester group. These structural features provide steric hindrance and influence the compound’s reactivity and stability, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3 |
InChI Key |
XKLDSRDAJRHFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
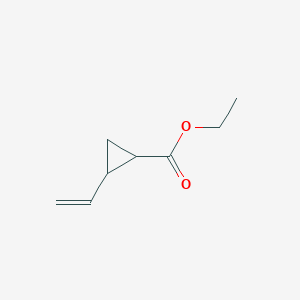
![5-Fluoro-4-(piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8737953.png)
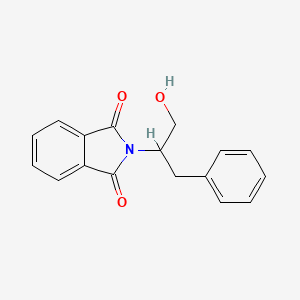
![1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole](/img/structure/B8737972.png)
